Isoaffinetin
Description
Isoaffinetin (5,7,3',4',5'-Pentahydroxyflavone-6-C-glucoside) is a naturally occurring C-glucosyl flavone with the molecular formula C₂₁H₂₀NO₁₃ and a molecular weight of 480.39 g/mol . It is primarily isolated from the dried leaves of Manilkara indica (Sapotaceae family) and the herb Plumbago zeylanica . This compound is recognized for its potent inhibitory activity against aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications such as cataracts and neuropathy.
Mechanistically, this compound inhibits AR in a non-competitive manner against substrates dl-glyceraldehyde and NADPH, with IC₅₀ values of 4.6 ± 0.4 μM (porcine lens), 1.2 ± 0.2 μM (rat lens), and 1.0 ± 0.1 μM (recombinant human AR) . Its efficacy is attributed to its structural features, including a C-glucosyl moiety and five hydroxyl groups distributed across rings A and B of the flavone backbone. Structure-activity relationship (SAR) studies highlight that the number and position of hydroxyl groups—particularly in ring B—enhance AR inhibition .
Properties
CAS No. |
60476-24-6 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoaffinetin belongs to the flavonoid class, which includes structurally and functionally related compounds. Below, we compare this compound with three analogous compounds: luteolin, acacetin-7-O-glucoside, and chlorogenic acid, focusing on their structural attributes, sources, and biological activities.
Structural and Functional Comparison
Key Findings
Structural Superiority of this compound :
- The C-glucosyl bond in this compound enhances metabolic stability compared to O-glucosides (e.g., acacetin-7-O-glucoside), which are prone to enzymatic hydrolysis .
- The 5'-hydroxyl group in ring B (absent in luteolin) significantly boosts AR inhibition, as demonstrated in SAR studies .
Activity Against Aldose Reductase :
- This compound’s IC₅₀ values are 2–4 times lower than those of luteolin and acacetin derivatives, underscoring its superior potency .
- Chlorogenic acid, though effective, operates through antioxidant mechanisms rather than direct AR inhibition, limiting its specificity .
Natural Sources and Therapeutic Potential: this compound’s presence in multiple medicinal plants (Manilkara indica, Plumbago zeylanica) supports its traditional use in treating eye disorders . Co-occurrence with plumbagin (a naphthoquinone in P. zeylanica) suggests synergistic effects in natural extracts, though this requires further study .
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